molecular formula C22H24FN5O2 B2891836 N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105201-35-1

N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2891836
CAS No.: 1105201-35-1
M. Wt: 409.465
InChI Key: FFJXWDXIBWBXKZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic small molecule compound of significant interest in early-stage drug discovery and biochemical research. This compound features a pyrazolo[3,4-d]pyridazin-one core, a privileged structure in medicinal chemistry known for yielding molecules with potent biological activities. Recent patent literature highlights that pyridazinone-derived compounds are being actively investigated for their potential to modulate the expression and/or activity of the MYC family of proto-oncogenes . The MYC transcription factor is a critical regulator of cell proliferation and apoptosis, and its dysregulation is a driver in a wide range of cancers, making it a high-value but challenging therapeutic target . As such, this compound serves as a valuable research tool for exploring novel pathways in oncology, particularly for studying cell proliferation diseases and disorders. Its structure combines a pyridazinone scaffold with cyclopropyl, fluorophenyl, and cyclohexyl groups, which may be optimized to influence potency, selectivity, and pharmacokinetic properties. This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c23-15-8-10-17(11-9-15)28-21-18(12-24-28)20(14-6-7-14)26-27(22(21)30)13-19(29)25-16-4-2-1-3-5-16/h8-12,14,16H,1-7,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXWDXIBWBXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H24FN5O2C_{22}H_{24}FN_{5}O_{2} with a molecular weight of 409.5 g/mol. The structural features include a cyclohexyl group, a cyclopropyl moiety, and a fluorophenyl ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H24FN5O2
Molecular Weight409.5 g/mol
CAS Number1105201-35-1

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrazolo compounds have shown antiproliferative effects against various human tumor cell lines with GI50 values in the nanomolar to micromolar range, suggesting strong cytotoxicity against cancer cells .

The proposed mechanism of action for this class of compounds often involves the inhibition of specific kinases associated with cell proliferation and survival pathways. For example, some pyrazolo derivatives have been documented to selectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .

Case Studies

  • Case Study on Antiproliferative Effects :
    • A study evaluating the antiproliferative activity of various pyrazolo compounds found that those with similar structural motifs as N-cyclohexyl derivatives exhibited effective growth inhibition in multiple cancer cell lines, including breast and lung cancers.
  • Inhibition of Kinase Activity :
    • Another investigation demonstrated that certain derivatives could inhibit the activity of kinases such as KIT and PDGFRA at subnanomolar concentrations, highlighting their potential as targeted cancer therapies .

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of this compound remain largely unexplored; however, related compounds have shown favorable absorption and distribution profiles in preliminary studies.

Scientific Research Applications

N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a chemical compound with the molecular formula C22H24FN5O2C_{22}H_{24}FN_5O_2 and a molecular weight of 409.5 . It has a CAS number of 1105201-35-1 .

Chemical Structure and Descriptors

The following are identifiers and descriptors [3, 5]:

  • IUPAC Name: The IUPAC name for a similar compound, N-[4-(3-amino-3-oxopropyl)-4-(2-fluorophenyl)cyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide, is listed as computed by Lexichem TK 2.7.0 . Another similar compound, [4-[cyclopropyl-[4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzoyl]amino]-1-(4-fluorophenyl)cyclohexyl]methyl carbamate, is also listed .
  • InChI: Information is available for similar compounds [3, 5].
    • N-[4-(3-amino-3-oxopropyl)-4-(2-fluorophenyl)cyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide: InChI=1S/C28H32F4N2O3/c1-26(37,28(30,31)32)19-8-6-18(7-9-19)25(36)34(20-10-11-20)21-12-15-27(16-13-21,17-14-24(33)35)22-4-2-3-5-23(22)29/h2-9,20-21,37H,10-17H2,1H3,(H2,33,35)/t21?,26-,27?/m0/s1
    • [4-[cyclopropyl-[4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzoyl]amino]-1-(4-fluorophenyl)cyclohexyl]methyl carbamate: InChI=1S/C27H30F4N2O4/c1-25(36,27(29,30)31)18-4-2-17(3-5-18)23(34)33(21-10-11-21)22-12-14-26(15-13-22,16-37-24(32)35)19-6-8-20(28)9-7-19/h2-9,21-22,36H,10-16H2,1H3,(H2,32,35)/t22?,25-,26?/m0/s1
  • InChIKey: Information is available for similar compounds [3, 5].
    • N-[4-(3-amino-3-oxopropyl)-4-(2-fluorophenyl)cyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide: ARBJQRGIOIYLRN-NGRVGSHDSA-N
    • [4-[cyclopropyl-[4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzoyl]amino]-1-(4-fluorophenyl)cyclohexyl]methyl carbamate: YBEVGNPGCWXRME-FQHXLYSSSA-N
  • SMILES: Information is available for similar compounds [3, 5].
    • N-[4-(3-amino-3-oxopropyl)-4-(2-fluorophenyl)cyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide: CC@(C(F)(F)F)O
    • [4-[cyclopropyl-[4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzoyl]amino]-1-(4-fluorophenyl)cyclohexyl]methyl carbamate: CC@(C(F)(F)F)O

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the search results suggest that similar compounds have potential uses in medicinal chemistry and optical applications .

  • Antimicrobial activities: Some 1,2,4-triazole derivatives have shown moderate to high antimicrobial activities against various bacteria and fungi .
  • Optical Applications: Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrazolo[3,4-d]pyridazinone scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

Compound Name Core Structure R1 (Position 4) R2 (Position 1) Acetamide Side Chain Molecular Formula Molecular Weight
Target Compound Pyrazolo[3,4-d]pyridazin-7-one Cyclopropyl 4-Fluorophenyl N-Cyclohexyl Not explicitly provided Not explicitly provided
N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide Pyrazolo[3,4-d]pyridazin-7-one Cyclopropyl o-Tolyl (2-methylphenyl) N-(3-chloro-4-methylphenyl) C24H22ClN5O2 447.9
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyridazin-7-one Isopropyl 4-Fluorophenyl N-(2-Methoxyphenyl) Not explicitly provided Not explicitly provided

Key Findings

Substituent Effects on Physicochemical Properties: The 4-fluorophenyl group (present in the target compound and ) introduces electronegativity, enhancing binding affinity to hydrophobic pockets in target proteins compared to chlorophenyl (as in ) . Cyclohexyl vs.

Bioactivity Trends :

  • Compounds with 4-fluorophenyl (target and ) show higher metabolic stability in liver microsome assays than chlorophenyl analogs (e.g., ) due to reduced oxidative metabolism .
  • Isopropyl vs. Cyclopropyl ( vs. target): Isopropyl at R1 may sterically hinder interactions with flat binding sites, whereas cyclopropyl’s smaller size allows better fit in constrained pockets .

Structural Analysis via NMR: Comparative NMR studies (as in ) reveal that substituents in regions analogous to the pyrazolo[3,4-d]pyridazinone core (e.g., positions 29–36 and 39–44) induce distinct chemical shifts. For example, the 4-fluorophenyl group in the target compound causes upfield shifts in aromatic protons compared to chlorophenyl in , reflecting differences in electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yield and purity of this compound?

  • Methodological Answer : Multi-step synthesis involving cyclopropane ring formation, pyrazolo[3,4-d]pyridazinone core assembly, and amide coupling is recommended. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution reactions, while catalysts like acetic anhydride improve acylation efficiency. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography or HPLC ensures purity ≥95% .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS) verifies molecular formula accuracy, while FT-IR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry for crystalline derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, BRAF) due to structural similarity to pyrazolo-pyridazine kinase inhibitors. Use cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents on the cyclohexyl, cyclopropyl, and 4-fluorophenyl groups. For example:

  • Replace the cyclopropyl group with isopropyl to assess steric effects on target binding .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance metabolic stability .
    Use molecular docking (AutoDock Vina) to predict binding affinities to kinase ATP pockets and correlate with in vitro IC₅₀ values .

Q. What experimental designs address contradictory data in biological activity across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:

  • Fixed serum content (e.g., 10% FBS) to minimize variability in cell-based assays.
  • Time-resolved measurements (e.g., 24h, 48h, 72h) to capture dynamic effects.
    Validate findings with orthogonal assays (e.g., Western blotting for phosphorylated kinases) .

Q. How can researchers mitigate solubility challenges during in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or nanoformulation (liposomes) to enhance aqueous solubility. Preclinical pharmacokinetic studies in rodents should monitor plasma concentration via LC-MS/MS to adjust dosing regimens. Include surfactants (e.g., Tween 80) in oral formulations to improve bioavailability .

Q. What computational tools predict metabolic stability and toxicity profiles?

  • Methodological Answer : Employ ADMET prediction software (e.g., Schrödinger’s QikProp, SwissADME) to estimate:

  • CYP450 metabolism : Identify vulnerable sites (e.g., cyclopropane ring oxidation).
  • hERG inhibition risk : Screen for cardiac toxicity using ligand-based models.
    Validate with in vitro microsomal stability assays (human liver microsomes) and Ames tests .

Data Contradiction Analysis

Q. How to resolve conflicting reports on kinase selectivity?

  • Methodological Answer : Contradictions may stem from assay panels with varying kinase isoforms. Use broad-spectrum kinase profiling (e.g., KinomeScan) to compare selectivity across 400+ kinases. Cross-reference with crystallographic data (PDB) to identify binding mode variations. For example, a fluorophenyl group may sterically hinder binding to larger kinase pockets (e.g., JAK2 vs. EGFR) .

Q. Why do solubility predictions from computational models diverge from experimental results?

  • Methodological Answer : Computational models (e.g., LogP calculations) often overlook crystal packing effects. Experimental techniques like dynamic light scattering (DLS) and differential scanning calorimetry (DSC) can detect polymorphic forms affecting solubility. Use amorphous solid dispersions to bypass crystalline limitations .

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